molecular formula C16H14N4O2S B3013749 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310123-72-7

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B3013749
CAS No.: 2310123-72-7
M. Wt: 326.37
InChI Key: HVICLEOQSMIIMJ-UHFFFAOYSA-N
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Description

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling with piperazine derivatives under specific conditions such as:

    Reagents: Common reagents might include acyl chlorides, amines, and thionyl chloride.

    Conditions: Reactions are often carried out under controlled temperatures, with the use of catalysts or solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be adapted to batch or continuous flow processes.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would involve its interaction with specific molecular targets:

    Molecular Targets: These could include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound might modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazine: Lacks the ketone group.

    1-(1,3-thiazol-2-yl)piperazin-2-one: Lacks the indole group.

    4-(1H-indole-2-carbonyl)piperazin-2-one: Lacks the thiazole group.

Uniqueness

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of both indole and thiazole rings, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-17-5-8-23-16)15(22)13-9-11-3-1-2-4-12(11)18-13/h1-5,8-9,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICLEOQSMIIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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